Nadolol

Catalog No.
S536586
CAS No.
42200-33-9
M.F
C17H27NO4
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nadolol

CAS Number

42200-33-9

Product Name

Nadolol

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.
Practically insoluble in lipids.
It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.
2.25e+00 g/L

Synonyms

Corgard, Nadolol, Solgol, SQ 11725, SQ-11725, SQ11725

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O

The exact mass of the compound Nadolol is 309.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8330 mg/l (at 25 °c)0.03 mfreely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane.practically insoluble in lipids.it is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide.2.25e+00 g/l>46.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of tetralins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Mechanisms of Action

Researchers are interested in understanding the finer details of how Nadolol exerts its effects in the body. Studies have explored how Nadolol interacts with beta-adrenergic receptors, which are cell surface proteins involved in regulating heart rate, blood pressure, and other functions []. Additionally, research is ongoing to elucidate the potential antioxidant and anti-inflammatory properties of Nadolol, which might contribute to its therapeutic effects [].

Exploring Potential Benefits Beyond Cardiovascular Conditions

Nadolol's ability to influence various physiological processes has led researchers to explore its potential benefits in other conditions. Studies have investigated the use of Nadolol in migraine prophylaxis, with some evidence suggesting its effectiveness in reducing migraine frequency []. Additionally, research is ongoing to understand whether Nadolol might play a role in managing glaucoma, a condition that damages the optic nerve [].

Understanding Long-Term Effects and Safety Profiles

While Nadolol is a well-established medication, scientific research continues to investigate its long-term effects and safety profiles. Studies are ongoing to assess potential risks associated with Nadolol use, such as the impact on blood sugar control in diabetic patients []. Additionally, researchers are exploring the effectiveness of Nadolol compared to other beta-blockers in specific patient populations [].

Nadolol is a synthetic medication classified as a non-selective beta-adrenergic receptor blocker. It primarily functions by blocking both beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure. This compound is commonly used to treat conditions such as hypertension, angina pectoris, and certain types of arrhythmias. It is also indicated for migraine prophylaxis and managing complications related to cirrhosis .

The chemical formula for nadolol is C17H27NO4C_{17}H_{27}NO_{4}, with a molar mass of approximately 309.406 g/mol. It is characterized by its low lipid solubility, which limits its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects .

Nadolol's therapeutic effect stems from its interaction with beta-adrenergic receptors in the heart and blood vessels. These receptors are normally stimulated by adrenaline, causing increased heart rate and contractility (force of contraction). Nadolol competitively blocks these receptors, preventing adrenaline's effects and leading to a decrease in heart rate and blood pressure [].

Nadolol is generally well-tolerated, but side effects can occur. Common side effects include fatigue, dizziness, and lightheadedness []. More serious side effects like slow heart rate (bradycardia) and wheezing can happen in some individuals []. Nadolol can also mask symptoms of low blood sugar in diabetic patients [].

Nadolol undergoes minimal metabolic reactions in the body, primarily being excreted unchanged through the kidneys. Its pharmacokinetics reveal that approximately 30% of an oral dose is absorbed, with a peak plasma concentration occurring around 2.7 hours post-administration . Nadolol does not significantly interact with the cytochrome P450 enzyme system, making it less likely to cause drug-drug interactions through hepatic metabolism .

Nadolol exhibits several biological activities due to its action on adrenergic receptors:

  • Beta-1 Receptor Blockade: This leads to decreased heart rate and myocardial contractility, which helps in reducing blood pressure and alleviating angina.
  • Beta-2 Receptor Blockade: While this can lead to bronchoconstriction, it also contributes to the inhibition of renin release from the juxtaglomerular apparatus, further lowering blood pressure by reducing angiotensin II levels .

Adverse effects include dizziness, fatigue, bradycardia (slow heart rate), and potential bronchospasm in susceptible individuals such as those with asthma .

The synthesis of nadolol involves multiple steps typically starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Formation of the Beta-blocking Core: The synthesis begins with the preparation of a beta-blocking core structure through various organic reactions.
  • Functionalization: Subsequent steps involve adding functional groups that enhance solubility and receptor affinity.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Nadolol is primarily used in:

  • Hypertension Management: Lowering blood pressure in patients with hypertension.
  • Angina Pectoris: Reducing chest pain associated with angina.
  • Arrhythmias: Managing certain types of heart rhythm disorders.
  • Migraine Prevention: Used off-label for preventing migraine headaches.
  • Cirrhosis Complications: Helping manage complications related to liver cirrhosis .

Nadolol has been studied for its interactions with various medications. Notably:

  • It may enhance the effects of neuromuscular blocking agents like tubocurarine chloride.
  • Caution is advised when used alongside other antihypertensives as it may potentiate their effects leading to hypotension.
  • Its use in conjunction with non-steroidal anti-inflammatory drugs may alter renal function due to its effects on renal blood flow .

Nadolol shares similarities with other beta-blockers but has distinct properties that set it apart. Here are some comparable compounds:

CompoundSelectivityHalf-LifeLipophilicityUses
PropranololNon-selective3-6 hoursHighHypertension, anxiety, migraine
AtenololSelective6-9 hoursLowHypertension, angina
MetoprololSelective3-7 hoursModerateHypertension, heart failure
CarvedilolNon-selective7-10 hoursModerateHeart failure, hypertension

Uniqueness of Nadolol

Nadolol's unique characteristics include:

  • Long Half-Life: With a half-life of 20 to 24 hours, it allows for once-daily dosing compared to other beta-blockers that require multiple doses throughout the day .
  • Renal Excretion: Unlike many beta-blockers metabolized in the liver, nadolol is primarily excreted unchanged via the kidneys, making it suitable for patients with liver impairment but necessitating caution in those with renal dysfunction .

Chromatographic Separation Methods

Chromatographic techniques represent fundamental analytical tools for the separation, identification, and quantification of nadolol and its various forms. These methods leverage differences in molecular interactions with stationary and mobile phases to achieve selective separation of target compounds from complex matrices.

High Performance Liquid Chromatography Method Development for Enantiomeric Purity

High Performance Liquid Chromatography has emerged as the gold standard for enantiomeric purity analysis of nadolol, a compound that exists as four distinct stereoisomers forming two pairs of enantiomers. The development of robust enantiomeric separation methods requires careful consideration of chiral stationary phases, mobile phase composition, and detection parameters [1] [2] [3].

Chiral Stationary Phase Selection

The most effective chiral separations of nadolol have been achieved using polysaccharide-derivative-based chiral stationary phases, particularly Chiralpak AD and Chiralpak IA columns [4] [3] [5]. These phases demonstrate superior resolution capabilities compared to earlier cyclodextrin-based stationary phases, which exhibited limited saturation capacity and weak preparative performance [4]. The Chiralpak AD column, utilizing amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has shown exceptional performance in resolving all four nadolol stereoisomers with baseline separation [3] [5].

Mobile Phase Optimization

The mobile phase composition plays a critical role in achieving optimal chiral separation. Successful separations have been reported using ethanol:hexane:diethylamine (80:20:0.3 v/v/v) systems, which provide adequate solubility for nadolol while maintaining chiral recognition [4]. Alternative mobile phase systems include pure methanol and methanol:acetonitrile mixtures, which have demonstrated improved separation performance in some applications [4]. The addition of diethylamine as a basic modifier is essential due to nadolol's basic nature (pKa = 9.67), preventing peak tailing and ensuring symmetric peak shapes [4].

Derivatization Approaches

Pre-column derivatization with chiral reagents offers an alternative approach for enantiomeric analysis. The use of R(-)-1-(naphthyl)ethylisocyanate [R(-)-NEI] as a chiral derivatizing agent has enabled successful separation of nadolol enantiomers using conventional reversed-phase columns [1]. This approach allows for fluorometric detection, achieving lower limits of quantification (2.5 ng/mL for each isomer) compared to traditional UV detection methods [1]. The derivatization reaction must be carefully controlled to ensure complete conversion and avoid racemization during the process.

Method Validation Parameters

Validated chiral High Performance Liquid Chromatography methods for nadolol demonstrate excellent analytical performance characteristics. Linearity ranges from 2.5-200 ng/mL with correlation coefficients exceeding 0.997 [1]. Precision studies show relative standard deviations below 15%, meeting regulatory requirements for bioanalytical methods [1]. Accuracy assessments through recovery studies demonstrate values within the acceptable range of 85-115%, confirming method reliability [1] [6].

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification in Complex Matrices

Ultra Performance Liquid Chromatography coupled with tandem mass spectrometry represents the most sensitive and selective analytical approach for nadolol quantification in complex biological and pharmaceutical matrices. This technique combines the superior separation efficiency of Ultra Performance Liquid Chromatography with the unparalleled selectivity and sensitivity of mass spectrometric detection [7] [6] [8].

Chromatographic Conditions

Ultra Performance Liquid Chromatography separations are typically performed using sub-2-micron particle C18 columns, such as the Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 μm) or similar high-efficiency phases [8]. The reduced particle size and optimized packing materials enable rapid separations with excellent resolution in shorter analysis times compared to conventional High Performance Liquid Chromatography [9] [8]. Mobile phase systems commonly employ binary gradients of aqueous ammonium formate buffers with acetonitrile, providing optimal ionization efficiency and chromatographic performance [6] [8].

Mass Spectrometric Detection

Electrospray ionization in positive ion mode is the preferred ionization technique for nadolol analysis, producing abundant protonated molecular ions [M+H]+ at m/z 310.2 [6] [8]. Multiple reaction monitoring transitions utilize the characteristic fragmentation pattern m/z 310.2 → 254.1, which provides high selectivity and sensitivity [6] [8]. The use of deuterated internal standards, such as nadolol-D9 (m/z 319.2 → 255.0), ensures accurate quantification by compensating for matrix effects and extraction variability [8].

Sample Preparation Strategies

Effective sample preparation is crucial for achieving reliable quantification in complex matrices. Liquid-liquid extraction using ethyl acetate has proven effective for nadolol extraction from plasma samples, providing clean extracts with minimal matrix interference [8]. Protein precipitation methods using acetonitrile or methanol offer simpler sample preparation protocols but may result in increased matrix effects [6]. Solid-phase extraction using Oasis HLB cartridges provides excellent cleanup efficiency with high recovery rates (>90%) for both nadolol and co-administered compounds [9].

Matrix Effect Assessment

Matrix effects represent a critical validation parameter for Ultra Performance Liquid Chromatography-tandem mass spectrometry methods. Post-extraction spike experiments have demonstrated matrix effects ranging from 98% to 115% for nadolol in plasma matrices, indicating minimal ion suppression or enhancement [10]. The use of stable isotope-labeled internal standards effectively compensates for matrix effects, ensuring accurate quantification across diverse sample types [8] [11]. Systematic evaluation of different sample preparation techniques helps minimize matrix interference while maintaining extraction efficiency [12].

Analytical Performance

Validated Ultra Performance Liquid Chromatography-tandem mass spectrometry methods demonstrate exceptional analytical performance for nadolol quantification. Lower limits of quantification as low as 6 ng/mL in rat plasma have been achieved, with linearity ranges extending to 3000 ng/mL [8]. Inter- and intra-day precision values remain below 11.6%, while accuracy values fall within 92.3-98.2%, meeting stringent bioanalytical validation requirements [6] [8]. These performance characteristics enable reliable pharmacokinetic studies and therapeutic drug monitoring applications.

Spectroscopic Quality Control Protocols

Spectroscopic techniques provide rapid, non-destructive, and cost-effective approaches for nadolol quality control and characterization. These methods exploit the interaction of electromagnetic radiation with molecular structures to provide qualitative and quantitative information about pharmaceutical materials.

Chemometric Analysis of Fourier Transform Infrared Spectra

Fourier Transform Infrared spectroscopy coupled with advanced chemometric analysis represents a powerful approach for comprehensive quality control of nadolol pharmaceutical materials. This combination provides both qualitative identification capabilities and quantitative analysis potential while requiring minimal sample preparation [13] [14] [15].

Spectral Acquisition Parameters

Fourier Transform Infrared spectra of nadolol are typically acquired in the mid-infrared region (4000-400 cm⁻¹) using attenuated total reflectance sampling techniques [16]. The attenuated total reflectance approach eliminates the need for sample preparation and enables direct analysis of solid dosage forms, powders, and pharmaceutical formulations [17] [18]. Optimal spectral quality is achieved using 32-64 co-added scans at 4 cm⁻¹ resolution, providing adequate signal-to-noise ratios for chemometric analysis [18].

Characteristic Spectral Features

Nadolol exhibits distinctive infrared absorption bands corresponding to its functional groups and molecular structure [16]. Key diagnostic bands include O-H stretching vibrations from the multiple hydroxyl groups (3200-3600 cm⁻¹), C-H stretching modes from the aliphatic and aromatic portions (2800-3100 cm⁻¹), and C-O stretching vibrations (1000-1300 cm⁻¹) [16] [17]. The tetrahydronaphthalene ring system contributes characteristic aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region, while the propanolamine side chain produces distinctive N-H and C-N vibrations [16].

Preprocessing and Data Treatment

Effective chemometric analysis requires systematic spectral preprocessing to enhance relevant chemical information while minimizing instrumental artifacts and noise [19] [20]. Standard preprocessing procedures include baseline correction using asymmetric least squares smoothing algorithms, normalization to account for sample thickness variations, and derivative calculations to enhance spectral resolution [21] [19]. Multiplicative scatter correction and standard normal variate transformations help eliminate physical scattering effects that can interfere with chemical information [20].

Principal Component Analysis Applications

Principal component analysis serves as a fundamental tool for exploratory data analysis and dimensionality reduction of Fourier Transform Infrared spectral datasets [13] [21]. This unsupervised technique identifies the major sources of spectral variation, enabling detection of outliers, assessment of sample clustering, and visualization of relationships between different nadolol samples [13]. Score plots reveal sample groupings based on similarities in spectral patterns, while loading plots identify the specific wavenumbers responsible for observed variations [19].

Partial Least Squares Regression Modeling

Partial least squares regression provides quantitative modeling capabilities for nadolol content determination and impurity analysis [19] [20]. This supervised technique correlates spectral variables with reference analytical data to develop predictive models for unknown samples [19]. Successful applications include determination of active pharmaceutical ingredient content in tablets, moisture content analysis, and detection of common pharmaceutical excipients [19]. Cross-validation procedures ensure model robustness and prevent overfitting, with typical correlation coefficients exceeding 0.95 for well-developed models [19].

Classification and Pattern Recognition

Advanced pattern recognition techniques enable qualitative classification of nadolol samples based on spectral fingerprints [13] [21]. Linear discriminant analysis and support vector machine algorithms can distinguish between different suppliers, manufacturing batches, or formulation types with high accuracy [13]. These approaches prove particularly valuable for authenticity verification, counterfeit detection, and batch-to-batch consistency assessment [21] [18].

X-ray Powder Diffraction for Polymorph Screening

X-ray powder diffraction represents the definitive analytical technique for polymorphic characterization of nadolol, providing unambiguous identification of crystalline forms and quantitative analysis of polymorphic mixtures [22] [23] [24]. This technique exploits the unique diffraction patterns produced by different crystal lattice arrangements to distinguish between polymorphic forms.

Instrumental Considerations

Laboratory X-ray powder diffraction systems typically employ copper Kα radiation (λ = 1.5418 Å) with step sizes of 0.02° 2θ and counting times sufficient to achieve adequate signal-to-noise ratios [22] [24]. Synchrotron X-ray powder diffraction offers superior performance for low-concentration polymorphic analysis, with detection limits as low as 0.4 w/w% compared to 2-5 w/w% for laboratory instruments [22]. High-resolution synchrotron data enables detection of minor polymorphic forms in the presence of overwhelming excipient backgrounds [22].

Sample Preparation Requirements

Proper sample preparation is critical for obtaining representative diffraction patterns [23] [24]. Samples should be finely ground to minimize preferred orientation effects, with particle sizes ideally below 10 μm [24]. Random powder packing is essential to ensure statistically representative crystallite orientations [24]. For pharmaceutical formulations containing low drug concentrations, specialized techniques such as masking of intense excipient peaks may be necessary to enhance drug detection sensitivity [22].

Polymorphic Form Identification

Different polymorphic forms of pharmaceutical compounds exhibit characteristic diffraction patterns that serve as unique fingerprints for identification [23] [24]. Peak positions (2θ values) correspond to specific d-spacings that reflect the crystal lattice parameters, while relative intensities provide information about atomic arrangements within the unit cell [24]. Reference diffraction patterns for known polymorphic forms enable definitive identification through pattern matching algorithms [24].

Quantitative Polymorphic Analysis

X-ray powder diffraction enables quantitative determination of polymorphic form ratios in mixed samples through careful analysis of characteristic peak intensities [22] [24]. The Rietveld refinement method provides the most accurate quantitative results by fitting calculated diffraction patterns to experimental data, accounting for peak overlap and preferred orientation effects [25] [24]. Alternative approaches include single-peak intensity ratios for well-resolved characteristic reflections, though these methods are more susceptible to systematic errors [24].

Method Validation and Quality Control

Validated X-ray powder diffraction methods require demonstration of specificity, linearity, accuracy, and precision for polymorphic quantification [24]. Specificity is established by showing unique diffraction patterns for each polymorphic form without interference from excipients or impurities [24]. Linearity is demonstrated using prepared mixtures of known polymorphic ratios, typically covering the range of 1-99% for each form [24]. Precision is assessed through replicate measurements of the same sample, while accuracy is verified using independently prepared reference mixtures [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white, crystalline powder

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

309.19400834 g/mol

Monoisotopic Mass

309.19400834 g/mol

Boiling Point

526.437

Heavy Atom Count

22

LogP

0.81
0.81 (LogP)
log Kow= 0.71
1.2

Odor

Odorless

Appearance

Solid powder

Melting Point

124-130
124-136 °C
124 - 136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FEN504330V

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nadolol is indicated to treat angina pectoris and hypertension. Another product formulated with [bendroflumethiazide] is indicated to treat hypertension.

Livertox Summary

Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

Therapeutic Uses

Adrenergic beta-Antagonists; Anti-Arrhythmia Agents; Antihypertensive Agents; Sympatholytics
... Nadolol /is/ indicated in the treatment of hypertension when used alone or in combination with other antihypertensive medication. ... /Included in US product labeling/
Nadolol has been used in a limited number of patients with atrial flutter or fibrillation for the management of frequent ventricular premature contractions, paroxysmal atrial tachycardia, and sinus tachycardia and to decrease heart rate. Nadolol has been used with some success in a limited number of patients for the prophylaxis of common migraine headache.
/Exptl/ This investigation reports pilot data on two points originally raised in the earliest reports of the efficacy of beta-blockers in akathisia: their potential utility in the akathisia of idiopathic Parkinson's disease and the possibility of determining a central vs a peripheral site of action by comparing the time course of the effects of lipophilic and hydrophilic agents. Akathisia improved in 4 patients with idiopathic Parkinson's disease after low dose propranolol treatment. Six patients with neuroleptic induced akathisia were treated with the hydrophilic beta-blocker nadolol. Effects on akathisia occurred, but evolved much more slowly than after treatment with lipophilic agents, such as propranolol and metoprolol, thus suggesting a central site of action.
For more Therapeutic Uses (Complete) data for NADOLOL (16 total), please visit the HSDB record page.

Pharmacology

Nadolol is a nonselective beta adrenal receptor blocker that is used to lower blood pressure.[L7922,L7925] It has a long duration of action as it is usually taken once daily and a wide therapeutic index as patients start at doses of 40mg daily but may be increased to doses as high as 240mg daily.[L7922,L7925] Patients taking nadolol should not aburptly stop taking it as this may lead to exacerbation of ischemic heart disease.[L7922,L7925]
Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AA - Beta blocking agents, non-selective
C07AA12 - Nadolol

Mechanism of Action

Although nadolol is described as a non selective beta blocker, it does not interact with beta 3 adrenal receptors. Antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signalling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction. Antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance and reducing the risk of severe hypotension. The increase in peripheral vascular resistance may contribute to the decrease in insulin sensitivity associated with nadolol use. Antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle inhibits glycogenolysis, in the lungs prevents bronchodilation, and in the pancrease inhibits insulin release.
Nadolol inhibits response to adrenergic stimuli by competitively blocking beta1-adrenergic receptors within the myocardium and beta2-adrenergic receptors within bronchial and vascular smooth muscle.
In the management of angina pectoris, the mechanism of action of nadolol is thought to be blockade of catecholamine induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure which result in a net decrease in myocardial oxygen consumption. However, nadolol may increase oxygen requirements by increasing left ventricular fiber length and end diastolic pressure, particularly in patients with heart failure.
Through its beta-adrenergic blocking action, nadolol increases airway resistance (especially in asthmatic patients) and inhibits the release of free fatty acids and insulin by adrenergic stimulation.
It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. Nadolol decreases blood pressure in both supine and standing positions.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

42200-33-9

Absorption Distribution and Excretion

Oral doses of nadolol are approximately 30% absorbed. In healthy subjects, nadolol has a Tmax of 2.7h with a Cmax or 69±15ng/mL following a 60mg oral dose and 132±27ng/mL after a 120mg oral dose. The AUC following a 60mg oral dose was 1021ng\*h/mL and following a 120mg oral dose was 1913±382ng\*h/mL.
Nadolol is not metabolized in the liver and excreted mainly in the urine. In healthy subjects, following intravenous dosing, 60% of a dose is eliminated in the urine and 15% in the feces after 72 hours. The remainder of the dose is expected to be eliminated in the feces afterwards.
In healthy subjects, the volume of distribution of nadolol is 147-157L.
In healthy subjects, the total body clearance of nadolol is 219-250mL/min and the renal clearance is 131-150mL/min.
Following oral administration of nadolol, absorption is variable and averages about 30-40% of a dose. The presence of food in the GI tract does not affect the rate or extent of absorption. After oral administration of 2 mg of nadolol (in a capsule), peak plasma concentrations usually occur in 2-4 hours. In one study in hypertensive adults who received 80 mg, 160 mg, or 320 mg of nadolol daily, mean steady state plasma concentrations were 25.5-35.5 ng/ml, 51.7-74.1 ng/ml, and 154-191.4 ng/ml, respectively. With doses of 40-320 mg daily, the duration of nadolol's antihypertensive and antianginal effects is at least 24 hours.
Following oral administration of 2 mg of radiolabeled nadolol (in a capsule) in one study in patients with normal renal function, about 24.6% and 76.9% of the radioactivity was recovered in urine and feces, respectively, in 4 days.
Nadolol is widely distributed into body tissues. In dogs, minimal amounts of nadolol were detected in the brain and, in rats, the drug crosses the placenta. The drug is distributed into bile. Nadolol is distributed into milk. About 30% of nadolol in serum is bound to plasma proteins.
The beta-adrenoceptor antagonists ... are adequately absorbed, and some like atenolol, sotalol and nadolol which are poorly lipid-soluble are excreted unchanged in the urine, accumulating in renal failure but cleared normally in liver disease. The more lipid-soluble drugs are subject to variable metabolism in the liver, which may be influenced by age, phenotype, environment, disease and other drugs, leading to more variable plasma concentrations. Their clearance is reduced in liver disease but is generally unchanged in renal dysfunction. All the beta-adrenoceptor antagonists reduce cardiac output and this may reduce hepatic clearance of highly extracted drugs. In addition, the metabolised drugs compete with other drugs for enzymatic biotransformation and the potential for interaction is great, but because of the high therapeutic index of beta-adrenoceptor antagonists, any unexpected clinical effects are more likely to be due to changes in the kinetics of the other drug.
Nadolol 20 mg was administered orally as a single-blind, single dose to nine patients about to undergo cataract extraction. Intraocular pressures fell by a mean of 24% 3 hr after administration. During the operation, aqueous humor and serum samples were taken for measurement of nadolol concentrations. Aqueous nadolol concentrations ranged from 3.8 to 13.4 ng/mL, and correlated with the serum drug concentrations (r=0.84). The fall in intraocular pressure did not correlate with either the aqueous humor or plasma concentrations of nadolol.

Metabolism Metabolites

Nadolol is not metabolized by the liver in humans.
Nadolol is not metabolized.

Wikipedia

Nadolol
Methyl_blue

Drug Warnings

Nadolol is contraindicated in patients with bronchial asthma, sinus bradycardia and heart block greater than first degree, cardiogenic shock, or overt cardiac failure.
Nadolol should be used with caution in patients with renal or hepatic impairment, and it may be necessary to reduce the dosage of the drug in those with renal impairment.
Signs of hyperthyroidism (eg, tachycardia) may be masked by nadolol, and patients having or suspected of developing thyrotoxicosis should be monitored closely because abrupt withdrawal of beta-adrenergic blockade might precipitate thyroid storm. It is recommended that nadolol be used with caution in patients with diabetes mellitus (especially those with labile diabetes or those prone to hypoglycemia) since the drug may also mask the signs and symptoms associated with acute hypoglycemia (eg, tachycardia and blood pressure changes but not sweating), the drug should be used with caution in patients with diabetes mellitus receiving hypoglycemic agents, especially in those with labile disease or those prone to hypoglycemia. Beta-adrenergic blocking agents may also impair glucose tolerance; delay the rate of recovery of blood glucose concentration following drug-induced hypoglycemia; alter the hemodynamic response to hypoglycemia, possibly resulting in an exaggerated hypertensive response; and possibly impair peripheral circulation. If nadolol is used in diabetic patients receiving hypoglycemic agents, it may be necessary to adjust the dosage of the hypoglycemic agent. In one study in nondiabetic patients, nadolol therapy did not produce changes in glucose tolerance.
Nadolol is distributed into milk. Because of the potential for adverse reactions to nadolol in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
For more Drug Warnings (Complete) data for NADOLOL (10 total), please visit the HSDB record page.

Biological Half Life

The half life of nadolol is 20 to 24 hours.
The elimination half-life of nadolol is 18 hr. /From table/
In patients with normal renal function, the plasma half-life of nadolol is 10-24 hr and, with once daily doses, steady state is attained in 6-9 days. In patients with renal impairment, plasma half-life is increased.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Analytic Laboratory Methods

Analyte: nadolol; matrix: chemical purity; procedure: potentiometric titration with comparison to standards /atropine sulfate/
Analyte: nadolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)
Analyte: nadolol; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 220 nm and comparison to standards (assay purity)

Storage Conditions

Nadolol tablets should be stored in tight, light-resistant containers at room temperature.

Interactions

The beta-adrenergic stimulating effects of sympathomimetic agents are antagonized by nadolol. The interaction is especially pronounced with isoproterenol, and very large doses of isoproterenol may be needed to overcome the beta-adrenergic blocking effects of nadolol.
Antimuscarinic agents, such as atropine, may counteract the bradycardia caused by nadolol by reestablishing the balance between sympathetic and parasympathetic actions on the heart.
When nadolol is administered with diuretics or other hypotensive drugs, the hypotensive effect of nadolol may be increased.
High doses of nadolol may potentiate and prolong the effects of neuromuscular blocking agents such as tubocurarine chloride.

Dates

Last modified: 08-15-2023
1: Arafah RS, Ribeiro AE, Rodrigues AE, Pais LS. Separation of Nadolol Stereoisomers Using Chiralpak IA Chiral Stationary Phase. Chirality. 2016 Mar 1. doi: 10.1002/chir.22590. [Epub ahead of print] PubMed PMID: 26931637.
2: Leren IS, Saberniak J, Majid E, Haland TF, Edvardsen T, Haugaa KH. Nadolol decreases the incidence and severity of ventricular arrhythmias during exercise stress testing compared with β1-selective β-blockers in patients with catecholaminergic polymorphic ventricular tachycardia. Heart Rhythm. 2016 Feb;13(2):433-40. doi: 10.1016/j.hrthm.2015.09.029. Epub 2015 Sep 30. PubMed PMID: 26432584.
3: Misaka S, Knop J, Singer K, Hoier E, Keiser M, Müller F, Glaeser H, König J, Fromm MF. The Nonmetabolized β-Blocker Nadolol Is a Substrate of OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein, but Not of OATP1B1 and OATP1B3. Mol Pharm. 2016 Jan 19. [Epub ahead of print] PubMed PMID: 26702643.
4: Bernabeu-Wittel J, Narváez-Moreno B, de la Torre-García JM, Fernández-Pineda I, Domínguez-Cruz JJ, Coserría-Sánchez F, Álvarez-del-Vayo C, Conejo-Mir J. Oral Nadolol for Children with Infantile Hemangiomas and Sleep Disturbances with Oral Propranolol. Pediatr Dermatol. 2015 Nov-Dec;32(6):853-7. doi: 10.1111/pde.12686. Epub 2015 Oct 8. PubMed PMID: 26447831.
5: Randhawa HK, Sibbald C, Garcia Romero MT, Pope E. Oral Nadolol for the Treatment of Infantile Hemangiomas: A Single-Institution Retrospective Cohort Study. Pediatr Dermatol. 2015 Sep-Oct;32(5):690-5. doi: 10.1111/pde.12655. Epub 2015 Jul 27. PubMed PMID: 26215612.
6: Giberson M, Hayes R. Infantile hemangioma in a v2 distribution: treatment with nadolol. J Family Med Prim Care. 2015 Jan-Mar;4(1):135-6. doi: 10.4103/2249-4863.152272. PubMed PMID: 25811006; PubMed Central PMCID: PMC4366987.
7: Villalba-Moreno AM, Cotrina-Luque J, Del Vayo-Benito CA, Flores-Moreno S, Bautista-Paloma FJ. Nadolol for the treatment of infantile hemangioma. Am J Health Syst Pharm. 2015 Jan 1;72(1):44-6. doi: 10.2146/ajhp140097. PubMed PMID: 25511837.
8: Cernecka H, Sand C, Michel MC: The odd sibling: features of beta3-adrenoceptor pharmacology. Mol Pharmacol. 2014 Nov;86(5):479-84.
9: Patel L, Johnson A, Turner P: Nadolol binding to human serum proteins. J Pharm Pharmacol. 1984 Jun;36(6):414-5.
10: Lee WG, Murphy R, McCall JL, Gane EJ, Soop M, Tura A, Plank LD: Nadolol reduces insulin sensitivity in liver cirrhosis: a randomized double-blind crossover trial. Diabetes Metab Res Rev. 2017 Mar;33(3).

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